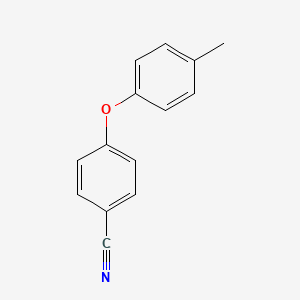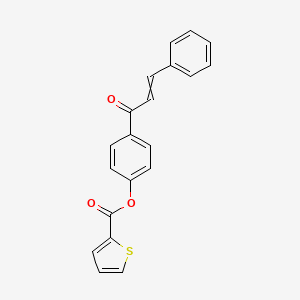
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride
Descripción general
Descripción
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride, also known as DBCC, is an organic compound belonging to the class of benzodioxines. It is a colorless, crystalline solid with a molecular formula of C8H7ClO2. DBCC has been used in a wide range of scientific research applications, including organic synthesis and drug development.
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride has been utilized in the synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid. These compounds have been studied for their anticonvulsant activity, highlighting the potential of this compound in developing anticonvulsant agents (Arustamyan et al., 2019).
Antibacterial Agents and Enzyme Inhibitors
The compound has been used in the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, exhibiting potent antibacterial properties and moderate enzyme inhibitory activities. This research is significant in exploring new antibacterial agents and understanding enzyme mechanisms (Abbasi et al., 2017).
Development of Antimicrobial and Antifungal Agents
This compound plays a crucial role in creating compounds with significant antimicrobial and antifungal potential. The synthesized compounds are evaluated for their effectiveness against various pathogens, contributing to the field of infectious disease treatment (Abbasi et al., 2020).
Bacterial Biofilm Inhibition and Cytotoxicity
Research has also focused on the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which have been studied for their bacterial biofilm inhibitory action and cytotoxicity. Such studies are vital for developing new treatments against bacterial infections and assessing the safety of these compounds (Abbasi et al., 2020).
Lipoxygenase Inhibition for Anti-Inflammatory Applications
Compounds synthesized using this compound have been tested for their inhibitory potential against the lipoxygenase enzyme, indicating their relevance in developing anti-inflammatory medications (Abbasi et al., 2017).
Synthesis of Aminothiadiazolylbenzodioxane Derivatives
The compound is used in the synthesis of aminothiadiazolylbenzodioxane derivatives, which have been explored for their antihypoxic activity. This research opens up avenues for treating conditions related to oxygen deprivation (Vartanyan et al., 2017).
Chemical Synthesis Methods
Studies have also detailed the chemical synthesis methods involving this compound, such as the Cu2O-catalyzed tandem ring-opening/coupling cyclization process. This research contributes to the field of organic synthesis, providing insights into novel methods of preparing 2,3-dihydro-1,4-benzodioxins (Bao et al., 2008).
Palladium-Catalyzed Synthesis
The palladium-catalyzed synthesis of 2,3-dihydro-2-substituted-2-vinyl-1,4-benzodioxins is another notable application. This method is significant for the synthesis of various derivatives of this compound, expanding the scope of compounds that can be synthesized (Labrosse et al., 2002).
Synthesis of Therapeutic Compounds
There is ongoing research on the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives, which are precursors of potential therapeutic compounds. This work is crucial in the development of new drugs (Bozzo et al., 2003).
Development of Antibacterial Agents
Finally, the synthesis of new N-substituted-N-(2,3-dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides as valuable antibacterial agents is another important application. This research is significant in the quest for new and effective treatments against bacterial infections (Abbasi et al., 2016).
Mecanismo De Acción
Target of Action
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
For instance, the protonation of a methoxycarbonyl substituted benzodioxine can result in different selectivity .
Biochemical Pathways
The compound’s structure suggests it may interact with pathways involving benzodioxine derivatives .
Pharmacokinetics
The compound has a molecular weight of 198.60300, a density of 1.371g/cm3, and a boiling point of 301.7ºC at 760 mmHg . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride . For instance, the compound is moisture sensitive and causes burns . Therefore, it should be handled in a chemical fume hood and stored in a cool, dry place in a tightly closed container .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECXDXFCJKMZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379862 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6761-70-2 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














